molecular formula C19H23N3O B7561937 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea

1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea

Cat. No. B7561937
M. Wt: 309.4 g/mol
InChI Key: VFGAWLCJQXGWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea, also known as PPMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. PPMP belongs to the class of compounds known as ureas, which have a diverse range of biological activities. In

Mechanism of Action

1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea inhibits the activity of glycosphingolipid synthases by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the synthesis of glycosphingolipids, which are important components of cell membranes. The inhibition of glycosphingolipid synthesis leads to alterations in cell membrane structure and function, which can have downstream effects on cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to induce apoptosis (programmed cell death) in a variety of cell types. This compound has also been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea in lab experiments is its specificity for glycosphingolipid synthases. This allows for the selective inhibition of glycosphingolipid synthesis without affecting other cellular processes. However, this compound has a relatively low potency compared to other inhibitors, which may limit its usefulness in some experiments. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for 1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea research. One area of interest is the development of more potent this compound analogs that could be used in experiments requiring higher levels of inhibition. Another area of interest is the investigation of this compound's effects on other cellular processes beyond glycosphingolipid synthesis. Finally, there is potential for the development of this compound-based antimicrobial agents, which could be used to combat bacterial and fungal infections.

Synthesis Methods

1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-bromo-1-phenyl-1-ethanone with pyrrolidine to form an intermediate. This intermediate is then reacted with 2-bromo-1-phenylpropane to form a second intermediate. The final step involves the reaction of the second intermediate with urea to form this compound. The overall yield of the synthesis process is approximately 30%.

Scientific Research Applications

1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of a class of enzymes known as glycosphingolipid synthases, which are involved in the synthesis of glycosphingolipids. Glycosphingolipids have been implicated in the development and progression of various types of cancer, and inhibition of their synthesis has been shown to have anti-cancer effects.

properties

IUPAC Name

1-phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(21-18-10-2-1-3-11-18)20-14-16-8-4-5-9-17(16)15-22-12-6-7-13-22/h1-5,8-11H,6-7,12-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGAWLCJQXGWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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